REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][CH:2]=1>[Pd].C1C=CC=CC=1>[CH3:7][C:4]1[CH:5]=[CH:6][N:1]=[C:2]([C:2]2[CH:3]=[C:4]([CH3:7])[CH:5]=[CH:6][N:1]=2)[CH:3]=1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then refluxed for a further hour
|
Type
|
CUSTOM
|
Details
|
The palladium on carbon was then removed by filtration (glass-fibre paper)
|
Type
|
FILTRATION
|
Details
|
The filtration
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
The volume of the solution was reduced by rotary evaporation to about 200 ml
|
Type
|
WAIT
|
Details
|
and was left
|
Type
|
CUSTOM
|
Details
|
after collection
|
Type
|
CUSTOM
|
Details
|
were recrystalised from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
A colourless solid was recovered
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
CC1=CC(=NC=C1)C1=NC=CC(=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |